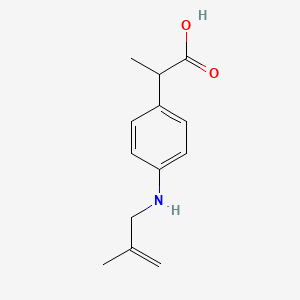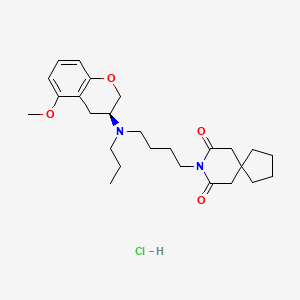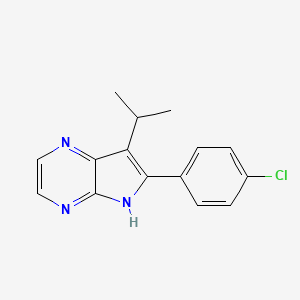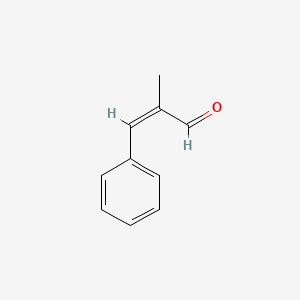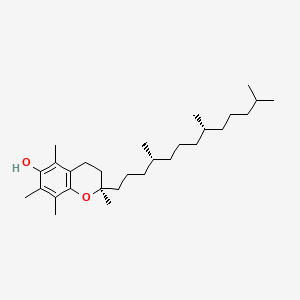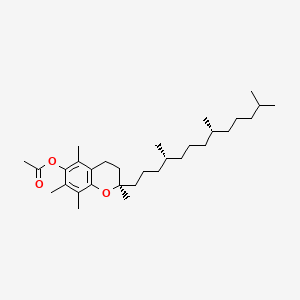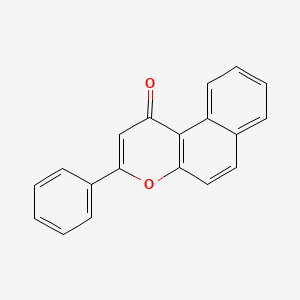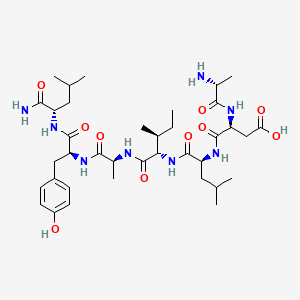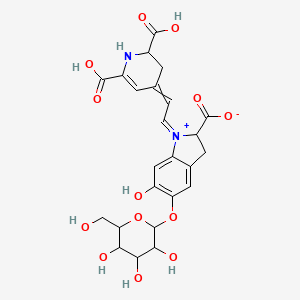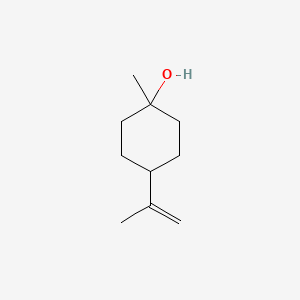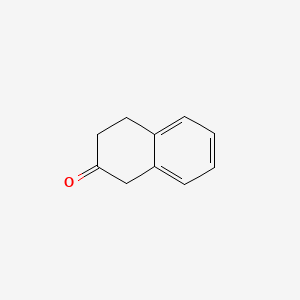![molecular formula C33H37Cl2N5O4 B1666973 2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid CAS No. 142023-57-2](/img/structure/B1666973.png)
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBS 222 is a novel, nonpeptide angiotensin II receptor antagonist with a benzimidazole structure. It is known for its antihypertensive activity, particularly in models of renal hypertensive rats . This compound displays affinity for both angiotensin II receptor subtype 1 and subtype 2, making it a versatile agent in the study of cardiovascular pharmacology .
Preparation Methods
The synthesis of BIBS 222 involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to various substitution reactions to introduce the desired functional groups. This may involve the use of reagents such as alkyl halides, acyl chlorides, and amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain BIBS 222 in its pure form.
Chemical Reactions Analysis
BIBS 222 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BIBS 222 can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Scientific Research Applications
BIBS 222 has several scientific research applications, including:
Cardiovascular Research: It is used to study the effects of angiotensin II receptor antagonism on blood pressure and cardiovascular function.
Pharmacology: BIBS 222 serves as a tool to investigate the role of angiotensin II receptors in various physiological and pathological processes.
Drug Development: The compound is used in the development of new antihypertensive drugs and other therapeutic agents targeting the renin-angiotensin-aldosterone system.
Mechanism of Action
BIBS 222 exerts its effects by antagonizing angiotensin II receptors, specifically subtype 1 and subtype 2. By blocking these receptors, BIBS 222 inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. This leads to a reduction in blood pressure and alleviation of hypertension .
Comparison with Similar Compounds
BIBS 222 is often compared with other angiotensin II receptor antagonists such as BIBS 39 and DuP 753. While BIBS 39 and BIBS 222 share a benzimidazole structure, DuP 753 is selective for angiotensin II receptor subtype 1 . BIBS 222 is unique in its ability to target both receptor subtypes, making it a more versatile compound for research purposes .
Similar Compounds
Properties
CAS No. |
142023-57-2 |
|---|---|
Molecular Formula |
C33H37Cl2N5O4 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
2-[[4-[[2-butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C33H37Cl2N5O4/c1-4-6-8-18-39(33(44)36-3)23-14-17-26-27(19-23)40(28(38-26)9-7-5-2)20-21-10-12-22(13-11-21)37-31(41)29-24(34)15-16-25(35)30(29)32(42)43/h10-17,19H,4-9,18,20H2,1-3H3,(H,36,44)(H,37,41)(H,42,43) |
InChI Key |
ZHWGRXBJGUEATA-UHFFFAOYSA-N |
SMILES |
CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC |
Canonical SMILES |
CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-n-butyl-1-(4-(6-carboxy-2,5-dichlorobenzoylamino)benzyl)-6-N-(methylaminocarbonyl)-n-pentylaminobenzimidazole BIBS 222 BIBS-222 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



